

# A Comparative Guide: DS-1205b in Combination with Immunotherapy vs. Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape for non-small cell lung cancer (NSCLC) and other solid tumors is rapidly evolving, with a focus on targeted and combination therapies to overcome treatment resistance. DS-1205b, a selective inhibitor of the AXL receptor tyrosine kinase, has emerged as a promising agent in this context. Upregulation of AXL signaling is a known mechanism of resistance to various cancer therapies, including epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive comparison of the established preclinical and clinical data for DS-1205b in combination with chemotherapy (specifically EGFR-TKIs) and explores the compelling preclinical rationale for its potential combination with immunotherapy.

# DS-1205b in Combination with Chemotherapy (EGFR-TKIs)

The primary focus of DS-1205b's development has been to overcome acquired resistance to EGFR-TKIs in EGFR-mutant NSCLC. Extensive preclinical and early-phase clinical studies have evaluated its efficacy and safety in this setting.

#### **Preclinical Efficacy Data**

In preclinical xenograft models of EGFR-mutant NSCLC, the combination of DS-1205b with EGFR-TKIs such as erlotinib and osimertinib has demonstrated significant anti-tumor activity.



| Parameter                                   | Erlotinib<br>Monotherap<br>y | DS-1205b +<br>Erlotinib<br>Combination | Osimertinib<br>Monotherap<br>y                               | DS-1205b +<br>Osimertinib<br>Combination                             | Reference |
|---------------------------------------------|------------------------------|----------------------------------------|--------------------------------------------------------------|----------------------------------------------------------------------|-----------|
| Mean Tumor<br>Volume<br>(mm³) at Day<br>100 | 814.5                        | 216.8 (at 50<br>mg/kg DS-<br>1205b)    | Not explicitly<br>stated, but<br>tumor growth<br>was delayed | Significant delay in tumor volume increase compared to monotherapy   | [1]       |
| Tumor<br>Growth<br>Inhibition (%)           | Not specified                | 97% (at 50<br>mg/kg DS-<br>1205b)      | Not specified                                                | Not specified,<br>but significant<br>delay in onset<br>of resistance | [1]       |

### **Clinical Trial Data**

Two key Phase 1 clinical trials have investigated DS-1205c (a form of DS-1205b) in combination with EGFR-TKIs in patients with metastatic or unresectable EGFR-mutant NSCLC who have progressed on prior TKI therapy.



| Trial<br>Identifier | Combination<br>Agent | Number of<br>Patients | Key Efficacy<br>Results                                                                                     | Common Treatment- Emergent Adverse Events (TEAEs)                                                                                           | Reference |
|---------------------|----------------------|-----------------------|-------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| NCT0359951<br>8     | Gefitinib            | 20                    | No complete<br>or partial<br>responses; 5<br>patients<br>(25%) had<br>stable<br>disease.                    | Increased aspartate aminotransfer ase (35%), increased alanine aminotransfer ase (30%), maculo- papular rash (30%), diarrhea (25%).         | [2][3]    |
| NCT0325508<br>3     | Osimertinib          | 13                    | No complete or partial responses; two-thirds of patients achieved stable disease (one-third for >100 days). | Anemia, diarrhea, fatigue, increased AST, increased ALT, increased blood creatinine phosphokinas e, increased lipase (all in 2 cases each). | [4][5]    |

## **Experimental Protocols**



#### In Vivo Xenograft Model (HCC827 EGFR-mutant NSCLC)[1]

- Cell Line: Human HCC827 NSCLC cells with an EGFR exon 19 deletion were used.
- Animal Model: Female BALB/c nude mice were subcutaneously inoculated with HCC827 cells.
- Treatment Groups:
  - Vehicle control
  - Erlotinib monotherapy (25 mg/kg, once daily)
  - DS-1205b monotherapy (at various doses)
  - Combination of erlotinib with DS-1205b (at 12.5, 25, or 50 mg/kg, twice daily)
  - Osimertinib monotherapy
  - Combination of osimertinib with DS-1205b
- Endpoint: Tumor volumes were measured regularly to assess tumor growth inhibition and delay in the onset of resistance.

#### Phase 1 Clinical Trial (NCT03599518)[2][3]

- Patient Population: Japanese patients with metastatic or unresectable EGFR-mutant NSCLC with tumor progression during treatment with EGFR-TKIs.
- Study Design: Open-label, multicenter, dose-escalation study.
- Treatment Regimen: Patients received DS-1205c monotherapy (200-1200 mg twice daily) for a 7-day safety monitoring period, followed by combination therapy with gefitinib (250 mg once daily) in 21-day cycles.
- Primary Objective: To evaluate the safety and tolerability of the combination therapy.

### Signaling Pathway and Mechanism of Action



Upregulation of the AXL receptor tyrosine kinase is a key mechanism of acquired resistance to EGFR-TKIs. AXL activation can bypass the EGFR signaling blockade, leading to the reactivation of downstream pro-survival pathways such as PI3K/AKT and MAPK/ERK. DS-1205b selectively inhibits AXL phosphorylation, thereby blocking this bypass signal and restoring sensitivity to EGFR-TKIs.[1][6]



Mechanism of DS-1205b in overcoming EGFR-TKI resistance.

Click to download full resolution via product page

Caption: DS-1205b inhibits the AXL bypass signal in EGFR-TKI resistant tumors.

# The Potential for DS-1205b in Combination with Immunotherapy

While no clinical trials have yet combined DS-1205b with immunotherapy, a strong preclinical rationale supports this approach. AXL inhibition has been shown to have immunomodulatory effects that can enhance the efficacy of immune checkpoint inhibitors (ICIs).

### **Preclinical Rationale and Evidence**

Preclinical studies with various AXL inhibitors have demonstrated that blocking AXL signaling can reprogram the tumor microenvironment (TME) from an immunosuppressive to an immuneactive state.



| AXL Inhibitor          | Combination Agent             | Key Preclinical<br>Findings                                                                                                                                   | Reference |
|------------------------|-------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Bemcentinib            | Anti-PD-1 antibody            | Achieved complete tumor regression in 40% of treated mice in an NSCLC model. Increased CD8+ T-cell proliferation and reduced PD-L1 expression on tumor cells. | [7]       |
| General AXL Inhibition | Immune Checkpoint<br>Blockade | Synergistic antitumor activity in preclinical models. AXL inhibition can reverse myeloidinduced T-cell inhibition.                                            | [6][7]    |

### **Proposed Mechanism of Synergy**

AXL signaling in both tumor and immune cells can contribute to an immunosuppressive TME. AXL inhibition is hypothesized to enhance anti-tumor immunity through several mechanisms:

- Increased T-Cell Infiltration: By modulating the TME, AXL inhibitors can promote the infiltration of cytotoxic CD8+ T-cells into the tumor.[8]
- Reprogramming of Myeloid Cells: AXL is expressed on immunosuppressive myeloid cells like M2-polarized macrophages. Its inhibition can shift the balance towards a more proinflammatory, anti-tumor myeloid phenotype.[6]
- Downregulation of PD-L1: Some studies suggest that AXL inhibition can reduce the
  expression of the immune checkpoint ligand PD-L1 on tumor cells, making them more
  susceptible to T-cell-mediated killing.[7]





Click to download full resolution via product page

Caption: DS-1205b may enhance immunotherapy by remodeling the tumor microenvironment.

## Experimental Workflow: Preclinical Immunotherapy Combination Study





Click to download full resolution via product page

Caption: Workflow for a preclinical study of an AXL inhibitor with immunotherapy.

## **Objective Comparison and Future Outlook**



| Feature            | DS-1205b + Chemotherapy<br>(EGFR-TKI)                                             | DS-1205b + Immunotherapy                                                                                   |
|--------------------|-----------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|
| Development Stage  | Early Clinical (Phase 1)                                                          | Preclinical Rationale                                                                                      |
| Supporting Data    | Human safety and preliminary efficacy data available.[2][3][4] [5]                | Supported by preclinical data for the AXL inhibitor class, but not DS-1205b specifically.[6][7]            |
| Mechanism          | Overcomes acquired resistance by inhibiting the AXL bypass signaling pathway. [1] | Proposed to remodel the tumor microenvironment to be more immune-permissive, enhancing ICI efficacy.[7][8] |
| Patient Population | EGFR-mutant NSCLC with acquired resistance to TKIs.[2] [4]                        | Potentially broader applicability in various solid tumors that are resistant to immunotherapy.             |
| Current Status     | Phase 1 trials completed; one terminated due to a business decision.[9][10]       | Awaiting dedicated preclinical studies and potential future clinical trials.                               |

In conclusion, DS-1205b in combination with EGFR-TKIs has a well-defined mechanism and has been evaluated in early clinical trials, showing an acceptable safety profile and signs of disease stabilization in a heavily pre-treated patient population. While this combination strategy is more mature, the preclinical evidence for combining AXL inhibitors like DS-1205b with immunotherapy presents a compelling, albeit currently unexplored, avenue for future research. Such a combination could potentially address a different mechanism of resistance and benefit a wider range of patients. Further preclinical studies specifically investigating DS-1205b with immune checkpoint inhibitors are warranted to validate this promising therapeutic strategy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of DS-1205c combined with gefitinib for EGFR mutation-positive non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of DS-1205c combined with gefitinib for EGFR mutation-positive non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of combination treatment with DS-1205c, an AXL kinase inhibitor, and osimertinib in metastatic or unresectable EGFR-mutant non-small cell lung cancer: results from a multicenter, open-label phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of combination treatment with DS-1205c, an AXL kinase inhibitor, and osimertinib in metastatic or unresectable EGFR-mutant non-small cell lung cancer: results from a multicenter, open-label phase 1 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Guide: DS-1205b in Combination with Immunotherapy vs. Chemotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619583#ds-1205b-in-combination-with-immunotherapy-vs-chemotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com